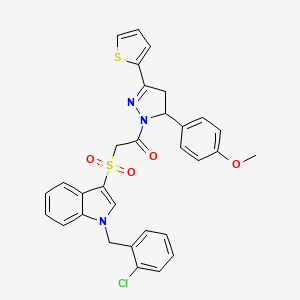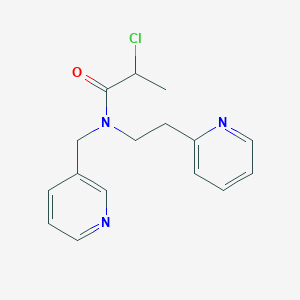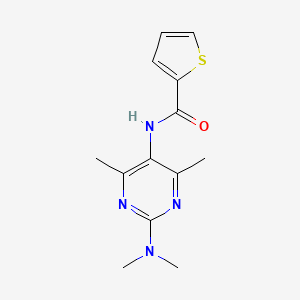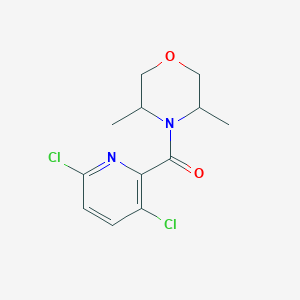![molecular formula C24H22N6O2S B2484160 N-[(2-methoxyphenyl)methyl]-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide CAS No. 1223935-99-6](/img/structure/B2484160.png)
N-[(2-methoxyphenyl)methyl]-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound represents a class of molecules with potential applications in various fields of chemistry and pharmacology. Its complex structure suggests it could have unique interactions with biological systems, potentially serving as a lead compound for drug development. While direct studies on this specific compound may be limited, insights can be drawn from research on structurally similar compounds and their synthesis, structural characteristics, and physicochemical properties.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules and gradually building up the desired structure. For instance, Prabhakaran et al. (2006) detailed the synthesis of a potent 5-HT2A antagonist, highlighting a three-step process starting from p-tolylmethylamine with an overall yield of 46% (Prabhakaran et al., 2006). This approach could be analogous to synthesizing our target compound, emphasizing the importance of stepwise reactions and yield optimization.
Molecular Structure Analysis
The crystal structure analysis provides insights into the molecular conformation, bonding patterns, and overall stability of compounds. Ousmer et al. (2001) reported on the crystal structure of a related complex organic molecule, revealing its monoclinic crystal system and specific bond angles, which could infer the stability and reactivity of similar compounds (Ousmer et al., 2001).
Chemical Reactions and Properties
Understanding the chemical reactivity and interactions of a compound is crucial for its application in synthesis or as a potential drug. Subasri et al. (2016) investigated 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, revealing how modifications in the structure affect its conformation and possibly its reactivity (Subasri et al., 2016). This knowledge is applicable in predicting the behavior of our target compound under various chemical conditions.
Physical Properties Analysis
The physical properties of a compound, including melting point, solubility, and crystallinity, are key to its handling and application in different environments. The synthesis and characterization of derivatives of similar compounds, as described by Rehman et al. (2013), provide valuable information on how structural differences can influence these properties (Rehman et al., 2013).
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, and reactivity towards various reagents, are essential for understanding a compound's potential applications. Wujec et al. (2011) conducted a study on the antiviral and virucidal activities of novel 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives, showcasing the impact of chemical modifications on biological activity (Wujec et al., 2011). Such studies are indicative of the broader chemical properties and potential applications of similar molecules.
Wissenschaftliche Forschungsanwendungen
Comparative Metabolism of Chloroacetamide Herbicides
This study explores the metabolism of chloroacetamide herbicides, which share structural similarities with the specified chemical compound, highlighting the metabolic pathways in human and rat liver microsomes. The research demonstrates a complex metabolic activation pathway leading to DNA-reactive products, underscoring the chemical's relevance in toxicological studies and environmental health perspectives (Coleman et al., 2000).
Radiosynthesis for Metabolism Studies
This research outlines the radiosynthesis of a chloroacetanilide herbicide, providing a method for studying the metabolism and mode of action of such compounds. This study is crucial for understanding how similar chemical structures interact within biological systems and their potential environmental impact (Latli & Casida, 1995).
Antimicrobial Activity of Thiazolidin-4-One Derivatives
Research on N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives demonstrates their potential as antimicrobial agents. The synthesized compounds showed significant in vitro antibacterial and antifungal activities, suggesting the chemical's utility in developing new antimicrobial agents (Baviskar et al., 2013).
Silylation and Heterocycles Formation
The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leading to the formation of silaheterocyclic compounds highlights the compound's versatility in creating heterocycles. This research could pave the way for new material sciences and pharmaceutical applications, showcasing the compound's role in synthesizing complex structures (Lazareva et al., 2017).
Enzyme Inhibitory Activities of Triazole Analogues
The synthesis and evaluation of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide for enzyme inhibitory activities provide insights into the chemical's potential in biomedical research. The study illustrates its utility in exploring therapeutic agents targeting specific enzymes, highlighting its importance in drug discovery (Virk et al., 2018).
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O2S/c1-16-7-9-17(10-8-16)19-13-20-23-26-27-24(29(23)11-12-30(20)28-19)33-15-22(31)25-14-18-5-3-4-6-21(18)32-2/h3-12,19-20,23,26,28H,13-15H2,1-2H3,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMPYPBULXNUNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)SCC(=O)NCC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2484077.png)
![9-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2484079.png)






![1-(3-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2484091.png)
![1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2484092.png)

![N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2484096.png)

![((3aR,8aS)-8,8a-Dihydro-3aH-indeno[1,2-d]oxazol-2-yl)((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)methane](/img/structure/B2484099.png)